molecular formula C8H8Cl3NO B2715043 2-(2,4,6-Trichlorophenoxy)ethanamine CAS No. 26398-84-5

2-(2,4,6-Trichlorophenoxy)ethanamine

Cat. No. B2715043
CAS RN: 26398-84-5
M. Wt: 240.51
InChI Key: SUSCJRQKCYABMX-UHFFFAOYSA-N
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Description

“2-(2,4,6-Trichlorophenoxy)ethanamine” is a chemical compound with the CAS Number: 26398-84-5 . It has a molecular weight of 240.52 . The IUPAC name for this compound is 2-(2,4,6-trichlorophenoxy)ethanamine . It is stored at a temperature of 4°C and comes in the form of a powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of triphenylantimony with tert-butyl hydroperoxide and 2,4,6-trichlorophenol led to the formation of bis(2,4,6-trichlorophenoxy) triphenylantimony .


Molecular Structure Analysis

The InChI code for “2-(2,4,6-Trichlorophenoxy)ethanamine” is 1S/C8H8Cl3NO/c9-5-3-6 (10)8 (7 (11)4-5)13-2-1-12/h3-4H,1-2,12H2 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Novel Synthetic Routes

A study by Luo et al. (2008) presented a novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, highlighting its significance as a key intermediate in the production of Silodosin, used for treating benign prostatic hyperplasia. This method is noted for its convenience and economic benefits, starting from 2-nitrochlorobenzene and involving steps like O-alkylation and hydrazinolysis (Luo, Chen, Zhang, & Huang, 2008).

Environmental Remediation

Wang et al. (2015) investigated the use of immobilized horseradish peroxidase for removing 2,4-dichlorophenol from wastewater, employing modified PAN-based beads. This approach demonstrated around 90% removal efficiency, providing a viable method for treating toxic pollutants in wastewater (Wang, Fang, Wen, Cai, Liu, He, & Xu, 2015).

Morales et al. (2005) detailed a procedure for determining triclosan and related chlorophenols in sludge and sediments, utilizing microwave-assisted extraction followed by gas chromatography with tandem mass spectrometry. This method allows for sensitive detection and could be crucial for monitoring environmental pollutants (Morales, Canosa, Rodríguez, Rubí, & Cela, 2005).

Chemical and Electrochemical Studies

Verma et al. (2018) explored the use of melamine derivatives as corrosion inhibitors for mild steel in acidic solutions, which could have implications for the industrial application of 2-(2,4,6-Trichlorophenoxy)ethanamine related compounds. Their findings suggested high inhibition efficiency, indicating potential for these compounds in protecting metal surfaces (Verma, Haque, Ebenso, & Quraishi, 2018).

Safety And Hazards

The safety information available indicates that “2-(2,4,6-Trichlorophenoxy)ethanamine” is potentially dangerous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or inhaled, and may cause skin irritation or serious eye damage .

properties

IUPAC Name

2-(2,4,6-trichlorophenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3NO/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSCJRQKCYABMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCN)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891613
Record name 2-(2,4,6-trichlorophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4,6-Trichlorophenoxy)ethanamine

CAS RN

26398-84-5
Record name 2-(2-aminoethoxy)-1,3,5-trichlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(n-propyl) ethanolamine 2,4,6-trichlorophenylether, 11.3 gm, was added to 100 ml of methylene chloride. 5.6 ml of triethylamine was added to the system. The system was stirred at about -70° C for 5 minutes and then 3.5 ml of α-bromoacetyl bromide was added dropwise. The system was stirred at room temperature for an additional 18 hours. The reaction was stopped and the system poured into 100 ml of water. The product was extracted with methylene chloride. The organic solution was dried over magnesium sulfate and the methylene chloride was then removed by stripping to give the N-(α-bromoacetyl), N-(npropyl) ethanolamine 2,4,6-trichlorophenylether as a brown oil. Listed as Compound No. 3 in Table I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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